3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride 3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15920308
InChI: InChI=1S/C14H19N3.ClH/c1-16-14-5-7-17(8-6-14)11-13-4-2-3-12(9-13)10-15;/h2-4,9,14,16H,5-8,11H2,1H3;1H
SMILES:
Molecular Formula: C14H20ClN3
Molecular Weight: 265.78 g/mol

3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride

CAS No.:

Cat. No.: VC15920308

Molecular Formula: C14H20ClN3

Molecular Weight: 265.78 g/mol

* For research use only. Not for human or veterinary use.

3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride -

Specification

Molecular Formula C14H20ClN3
Molecular Weight 265.78 g/mol
IUPAC Name 3-[[4-(methylamino)piperidin-1-yl]methyl]benzonitrile;hydrochloride
Standard InChI InChI=1S/C14H19N3.ClH/c1-16-14-5-7-17(8-6-14)11-13-4-2-3-12(9-13)10-15;/h2-4,9,14,16H,5-8,11H2,1H3;1H
Standard InChI Key YJSUJEVSHRRWIC-UHFFFAOYSA-N
Canonical SMILES CNC1CCN(CC1)CC2=CC(=CC=C2)C#N.Cl

Introduction

3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride is a complex organic compound featuring a piperidine ring, a benzonitrile moiety, and a methylamino substituent. Its molecular formula is C14H20ClN3, indicating a combination of carbon, hydrogen, chlorine, and nitrogen atoms. This compound is of interest in medicinal chemistry and pharmacological research due to its potential as a lead compound or intermediate in drug development processes.

Synthesis

The synthesis of 3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride typically involves several key steps, although detailed synthesis protocols are not widely documented in the available literature. Generally, such compounds are synthesized through reactions involving piperidine derivatives and benzonitrile precursors, often requiring catalysts or bases to facilitate the coupling reactions.

Biological Activity and Potential Applications

Research into the biological activity of 3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride focuses on its interactions with specific receptors and enzymes. Preliminary studies suggest that it may modulate biological pathways by binding to certain molecular targets, influencing cellular functions such as proliferation, apoptosis, and signaling pathways. Its potential therapeutic properties are being explored, particularly in relation to neurological disorders and cancer treatment.

Potential ApplicationDescription
Neurological DisordersPotential therapeutic agent due to its interaction with neural receptors
Cancer TreatmentInvestigated for its role in modulating cellular proliferation and apoptosis

Comparison with Similar Compounds

Similar compounds, such as 4-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride, share structural similarities but differ in the position of the substituent on the benzonitrile ring. These compounds also have applications in medicinal chemistry, often serving as intermediates in drug synthesis.

CompoundMolecular FormulaMolecular Weight
3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochlorideC14H20ClN3Not specified
4-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochlorideC14H20ClN3265.78 g/mol

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator